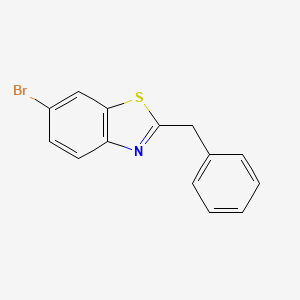

2-Benzyl-6-bromo-1,3-benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Benzyl-6-bromo-1,3-benzothiazole is a useful research compound. Its molecular formula is C14H10BrNS and its molecular weight is 304.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial and Antiviral Activities

2-Benzyl-6-bromo-1,3-benzothiazole and its derivatives have been investigated for their antimicrobial and antiviral properties. Research indicates that compounds within the benzothiazole class exhibit significant activity against various pathogens, including bacteria and viruses. For instance, derivatives have shown promise as potential treatments for infections, with studies highlighting their effectiveness against resistant strains of bacteria and viruses during the COVID-19 pandemic .

Antitumor Activity

The compound has also been explored for its antitumor properties. Studies demonstrate that benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This has led to the synthesis of new analogs designed to enhance efficacy against specific cancer types .

Mechanism of Action

Ongoing research aims to elucidate the molecular interactions of this compound with biological macromolecules. Understanding these interactions is crucial for optimizing its pharmacological properties. Investigations focus on how the compound interacts with enzymes and receptors involved in disease processes .

Material Science

Aggregation-Induced Emission

Recent studies have explored the use of benzothiazole derivatives in material science, particularly in the development of aggregation-induced emission (AIE) materials. These compounds can change their luminescent properties based on their aggregation state, making them suitable for applications in sensors and imaging technologies . The incorporation of this compound into such systems may enhance their performance due to its unique structural characteristics.

Agricultural Chemistry

Pesticidal Properties

Research has indicated that benzothiazole derivatives possess insecticidal and herbicidal activities. The structural features of this compound may contribute to its effectiveness as a pesticide by targeting specific biological pathways in pests . This opens avenues for developing environmentally friendly agricultural chemicals that are less harmful to non-target organisms.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods, including multi-step organic reactions involving starting materials such as anilines and thioketones. The ability to modify its structure by introducing different substituents can lead to new derivatives with enhanced biological activities or different properties suitable for specific applications .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-Bromo-1,3-benzothiazole | Bromine substitution at position 6 | Basic structure without additional substitutions |

| Benzylthioether | Contains a thioether linkage instead of thiazole | Different reactivity due to sulfur presence |

| N-(6-Bromo-1,3-benzothiazol-2-yl)-4-butoxybenzamide | Contains an amide linkage | Enhanced solubility and potential bioactivity |

| 3-Benzyl-6-bromo-1,3-benzothiazol-2(3H)-one | Similar core but different substitution pattern | Potentially different biological activities |

Propriétés

Formule moléculaire |

C14H10BrNS |

|---|---|

Poids moléculaire |

304.21 g/mol |

Nom IUPAC |

2-benzyl-6-bromo-1,3-benzothiazole |

InChI |

InChI=1S/C14H10BrNS/c15-11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |

Clé InChI |

DEOLMLOMIOKODL-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)CC2=NC3=C(S2)C=C(C=C3)Br |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.